3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)pyridine: is an organic compound that features a pyridine ring substituted with a bromomethyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Major Products:
- Substituted pyridine derivatives (e.g., 3-(Azidomethyl)-5-(trifluoromethyl)pyridine).
- This compound N-oxide.
- 3-Methyl-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group, on the other hand, influences the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
- 3-(Iodomethyl)-5-(trifluoromethyl)pyridine
- 3-(Bromomethyl)-5-(difluoromethyl)pyridine
Comparison: 3-(Bromomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. Compared to its analogs, the bromomethyl derivative is often preferred for its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJVBBHAGFQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264369 | |
Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-31-3 | |
Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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